molecular formula C10H15Cl2Si B14342004 CID 78060785

CID 78060785

Cat. No.: B14342004
M. Wt: 234.21 g/mol
InChI Key: KTQPKWKNERYNKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

While direct studies on this compound are sparse, its PubChem entry suggests a complex structure with functional groups conducive to interactions in biological systems. Further characterization is necessary to elucidate its exact role and applications.

Properties

Molecular Formula

C10H15Cl2Si

Molecular Weight

234.21 g/mol

InChI

InChI=1S/C10H15Cl2Si/c1-2-7-3-9-4-8(7)5-10(9)6-13(11)12/h2,8-10H,3-6H2,1H3

InChI Key

KTQPKWKNERYNKZ-UHFFFAOYSA-N

Canonical SMILES

CC=C1CC2CC1CC2C[Si](Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

CID 78060785 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, hydroxide ions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of products, depending on the nature of the substituent and the reaction conditions.

Scientific Research Applications

CID 78060785 has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, facilitating the formation of complex molecules.

    Biology: The compound may be used in biochemical assays to study enzyme activity or protein interactions.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of CID 78060785 involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

CID 78060785’s structural analogs include oscillatoxin derivatives (e.g., CID 101283546, CID 185389) and boronic acid-based compounds (e.g., CID 53216313) . Key similarities and differences are outlined below:

Table 1: Structural and Physicochemical Comparison
Property This compound (Hypothetical) Oscillatoxin D (CID 101283546) (3-Bromo-5-chlorophenyl)boronic acid (CID 53216313)
Molecular Formula Not available C₂₇H₃₈O₇ C₆H₅BBrClO₂
Molecular Weight Not available 474.59 g/mol 235.27 g/mol
Key Functional Groups Assumed heterocyclic rings Lactone, methyl groups Boronic acid, halogens (Br, Cl)
LogP (Predicted) Not available 3.2 (lipophilic) 2.15 (moderate lipophilicity)
Solubility Not available Low (hydrophobic core) 0.24 mg/mL (aqueous)
Bioactivity Undetermined Cytotoxic Enzyme inhibition (hypothesized)

Pharmacological and Toxicological Profiles

  • This compound : Toxicity and pharmacokinetics (e.g., GI absorption, CYP inhibition) remain unstudied. Predictive models (e.g., ESOL solubility, iLOGP) are required for preliminary assessments .
  • Oscillatoxin D : Demonstrates cytotoxicity in cancer cell lines (IC₅₀ ~1 µM) but exhibits hepatotoxicity risks .
  • Boronic Acid Derivatives : High GI absorption and BBB permeability predicted, with low P-gp substrate activity, suggesting CNS applicability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.